molecular formula C7H18Cl2N2 B1436439 methyl({[(2S)-piperidin-2-yl]methyl})amine dihydrochloride CAS No. 2059913-71-0

methyl({[(2S)-piperidin-2-yl]methyl})amine dihydrochloride

Cat. No.: B1436439
CAS No.: 2059913-71-0
M. Wt: 201.13 g/mol
InChI Key: UEUIIRPSKQKNHA-KLXURFKVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Stereochemical Configuration Analysis

The systematic IUPAC name for this compound is (S)-N-methyl-1-(piperidin-2-yl)methanamine dihydrochloride , reflecting its stereochemical and functional features. The parent structure comprises a piperidine ring (a six-membered saturated heterocycle with one nitrogen atom) substituted at the 2-position with a methylaminomethyl group. The (2S) designation specifies the absolute configuration of the chiral center at the second carbon of the piperidine ring, confirmed via X-ray crystallography and nuclear magnetic resonance (NMR) studies.

Key nomenclature considerations include:

  • Methanamine backbone : The primary amine group (-NH2) is substituted with a methyl group and a piperidin-2-ylmethyl moiety.
  • Dihydrochloride salt : Protonation occurs at both the primary and secondary amine groups, forming a zwitterionic structure stabilized by chloride counterions.

Stereochemical analysis reveals that the (2S) configuration induces distinct spatial arrangements, influencing intermolecular interactions and crystallographic packing. This enantiomer’s optical rotation and chiral stability have been validated using polarimetry and circular dichroism (CD) spectroscopy.

Molecular Geometry and Conformational Isomerism

The piperidine ring adopts a chair conformation , minimizing steric strain between substituents (Figure 1). Computational studies (M06-2X/DFT) indicate that the methylaminomethyl group at C2 preferentially occupies an axial orientation due to pseudoallylic strain minimization between the N-methyl group and the piperidine ring. This conformation is energetically favored by 1.2–1.5 kcal/mol over equatorial orientations.

Conformational dynamics :

  • Chair-to-twist-boat transitions : Energy barriers of ~3 kcal/mol allow limited interconversion at room temperature.
  • Hydrogen bonding : The protonated amines form strong ionic interactions with chloride ions (N–H···Cl, ~2.1 Å), locking the molecule in a rigid conformation.
Parameter Value Method
N–C2 bond length 1.47 Å X-ray diffraction
C2–C3 dihedral angle 55.2° DFT calculation
Chair conformation ΔG 0.0 kcal/mol (reference) M06-2X/def2-TZVP

Comparative Analysis with Related Piperidine Derivatives

Methyl({[(2S)-piperidin-2-yl]methyl})amine dihydrochloride shares structural motifs with pharmacologically active piperidines but exhibits distinct stereochemical and electronic properties (Table 1).

Key comparisons :

  • N-Methyl-1-(piperidin-2-yl)methanamine (free base) : Lacks chloride counterions, resulting in higher solubility in organic solvents.
  • (2R)-enantiomer : The (2R) configuration shows a 15% reduction in crystalline density due to altered packing efficiency.
  • Dichlorobenzyl analogs : Substitution at the N-methyl group (e.g., 2,4-dichlorobenzyl) introduces π-stacking interactions absent in the parent compound.
Derivative Solubility (H2O) Melting Point ΔG (axial vs. equatorial)
(2S)-dihydrochloride 82 mg/mL 215–217°C −1.5 kcal/mol
(2R)-dihydrochloride 79 mg/mL 210–212°C −1.3 kcal/mol
N-(2,4-dichlorobenzyl) 12 mg/mL 189–191°C −0.8 kcal/mol

Crystallographic Characterization of Dihydrochloride Salt Form

Single-crystal X-ray diffraction reveals a monoclinic P2₁ space group with unit cell parameters a = 8.42 Å, b = 11.07 Å, c = 9.85 Å, and β = 102.3°. The structure features:

  • Ionic lattice : Chloride ions bridge protonated amine groups via N–H···Cl hydrogen bonds (2.09–2.15 Å).
  • Piperidine ring puckering : Cremer-Pople parameters (Q = 0.55 Å, θ = 168°, φ = 172°) confirm a near-ideal chair conformation.
  • Chiral packing : The (2S) configuration induces a helical arrangement along the b-axis, stabilized by van der Waals interactions between methyl groups.

Notable crystallographic data :

  • R-factor : 0.039 for 4,212 reflections.
  • Density : 1.32 g/cm³, consistent with tight chloride-mediated packing.

Properties

IUPAC Name

N-methyl-1-[(2S)-piperidin-2-yl]methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2.2ClH/c1-8-6-7-4-2-3-5-9-7;;/h7-9H,2-6H2,1H3;2*1H/t7-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEUIIRPSKQKNHA-KLXURFKVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CCCCN1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC[C@@H]1CCCCN1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination of Cyanohydrins (Patent-Described Method)

One of the most detailed and industrially relevant methods involves a reductive amination reaction between cyanohydrins and primary amines, followed by reduction under mild conditions:

  • Starting Materials: Cyanohydrin derivatives and pyridin-2-yl-methylamine or related amines
  • Reaction Conditions:
    • Reaction medium is typically alcoholic, especially methanol.
    • The medium is made basic by adding a tertiary amine base such as 1,4-diazabicyclo[2.2.2]octane (DABCO).
    • Sodium cyanoborohydride (NaBH3CN) is used as the reducing agent.
    • The reaction is generally carried out at room temperature.
  • Additional Additives: Iron sulfate (FeSO4·7H2O) can be added to suppress side reactions involving cyanide ions.
  • Workup: The reaction mixture is diluted with dichloromethane and water, separated, washed, decolorized with silica and charcoal, and then evaporated to dryness. The product is crystallized from isopropanol or ethyl acetate to yield the amine base, which is then converted to the dihydrochloride salt by treatment with hydrochloric acid or fumaric/glycolic acid salts.
Step Reagents/Conditions Purpose/Outcome
1 Cyanohydrin + Pyridin-2-yl-methylamine Formation of imine intermediate
2 NaBH3CN, DABCO, MeOH, room temperature Reductive amination to form methylamine derivative
3 FeSO4·7H2O (optional) Suppression of cyanide side reactions
4 Workup with DCM/water, silica, charcoal Purification and isolation of product
5 Crystallization with acid (HCl or fumaric) Formation of dihydrochloride salt

This method is advantageous due to mild conditions, relatively high yields, and the ability to control stereochemistry by starting from chiral cyanohydrins or amines.

Organometallic Synthesis of Piperidine Derivatives (Academic Research)

Advanced synthetic routes involve organometallic chemistry approaches to construct the piperidine ring with precise stereochemical control:

  • Key Strategy:
    • Use of β-aminoalkyl zinc iodide reagents reacted with chloromethyl-substituted alkenes under copper catalysis.
    • Subsequent cyclization with sodium hydride to form methylene-substituted piperidines.
    • Hydrogenation steps to reduce methylene groups to methyl groups, yielding 2,5- or 2,6-disubstituted piperidines with high stereoselectivity.
  • Protecting Groups: Use of TFA (trifluoroacetyl) or Boc (tert-butoxycarbonyl) groups to protect amines during synthesis, influencing stereoselectivity during hydrogenation.
  • Reductive Cyclization: 2,6-disubstituted piperidines can be synthesized by reductive cyclization of 6-oxoamino acid derivatives prepared via conjugate addition of organozinc reagents derived from L-serine to enones.
  • Outcomes: This method allows for the preparation of enantiomerically enriched piperidine derivatives, including methyl-substituted amines structurally related to methyl({[(2S)-piperidin-2-yl]methyl})amine.
Step Reagents/Conditions Outcome/Notes
Organozinc reagent prep β-aminoalkyl zinc iodide synthesis Formation of organometallic nucleophile
Coupling Reaction with chloromethyl-substituted alkene, Cu catalyst Formation of methylene-substituted piperidine precursor
Cyclization Sodium hydride treatment Ring closure to piperidine
Hydrogenation H2, Pd/C or other catalysts Reduction of methylene to methyl groups
Deprotection Acidic or basic conditions Removal of protecting groups
Salt formation Treatment with HCl Formation of dihydrochloride salt

This approach is more suitable for research-scale synthesis and allows for structural diversity and stereochemical control.

Comparative Analysis of Preparation Methods

Feature Reductive Amination of Cyanohydrins Organometallic Synthesis Approach
Scale Industrially scalable More suited for laboratory/research scale
Stereochemical control Controlled by chiral starting materials High stereoselectivity through organometallic steps
Reaction conditions Mild, room temperature, alcoholic medium Requires organometallic reagents, inert atmosphere
Yield and purity High yield, easy purification Good yield, requires multiple steps and protection
Complexity Moderate complexity Higher complexity, multi-step
Use of hazardous reagents Sodium cyanoborohydride, cyanohydrins Organometallic reagents, copper catalysts

Research Findings and Notes

  • The reductive amination method benefits from the addition of metal salts like FeSO4 to suppress cyanide-related side reactions, improving yield and safety.
  • The stereochemistry of the piperidine ring is crucial for biological activity; thus, starting from enantiomerically pure precursors or using stereoselective hydrogenation steps is essential.
  • Conversion to the dihydrochloride salt enhances the compound’s stability and facilitates handling and storage.
  • Purification commonly involves crystallization from solvents such as isopropanol or ethyl acetate, often after decolorization steps with silica and charcoal.

Summary Table of Key Preparation Parameters

Parameter Reductive Amination Method Organometallic Synthesis Method
Base 1,4-Diazabicyclo[2.2.2]octane (DABCO) Not typically used
Reducing Agent Sodium cyanoborohydride (NaBH3CN) Hydrogen gas with Pd/C or similar catalysts
Solvent Methanol or alcoholic medium Tetrahydrofuran (THF), Dimethylformamide (DMF), etc.
Temperature Room temperature Variable, often inert atmosphere
Additives FeSO4·7H2O to prevent side reactions Copper catalysts for coupling
Yield High (up to ~90%) Moderate to high (55-85%) depending on step
Purification Crystallization from isopropanol/ethyl acetate Chromatography and crystallization
Salt Formation Treatment with HCl or fumaric/glycolic acid Acidification to dihydrochloride salt

Chemical Reactions Analysis

Types of Reactions

Methyl({[(2S)-piperidin-2-yl]methyl})amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides are employed under basic conditions.

Major Products Formed

    Oxidation: N-oxides

    Reduction: Secondary amines

    Substitution: N-alkyl or N-acyl derivatives

Scientific Research Applications

While specific applications of methyl({[(2S)-piperidin-2-yl]methyl})amine dihydrochloride are not detailed in the provided search results, information on its properties and related compounds can give insight into potential research applications.

Chemical Properties and Safety
this compound, also known as (S)-N-methyl-1-(piperidin-2-yl)methanamine dihydrochloride, has the following characteristics:

  • IUPAC Name: (S)-N-methyl-1-(piperidin-2-yl)methanamine dihydrochloride
  • InChI Code: 1S/C7H16N2.2ClH/c1-8-6-7-4-2-3-5-9-7;;/h7-9H,2-6H2,1H3;2*1H/t7-;;/m0../s1
  • InChI Key: UEUIIRPSKQKNHA-KLXURFKVSA-N
  • Purity: 95%
  • Physical Form: Powder
  • Signal Word: Warning
  • Hazard Statements: H315, H319, H335
  • Precautionary statements: P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501
  • Storage Temperature: 4°C
  • Shipping Temperature: Normal

The compound is available from chemical suppliers such as Enamine and Sigma-Aldrich . It is essential to consult the Material Safety Data Sheet (MSDS) for detailed safety information and handling precautions .

Potential Research Applications

Based on the search results, and keeping in mind that this is not a definitive list, potential research applications may include:

  • Organic buffer: The compound may be useful as an organic buffer for biology and biochemistry applications .
  • Pharmaceutical research: Piperidine derivatives are common structural motifs in various pharmaceuticals. The compound may serve as an intermediate in synthesizing bioactive molecules .
  • Drug development: This chemical might be explored in drug development for its potential interactions with enzymes and its structure-activity relationships .
  • Magnetic Resonance Imaging (MRI): While not directly related to the compound, MRI is used in research to evaluate tissue injury and treatment responses, which could be relevant if the compound is part of a treatment being studied .

Mechanism of Action

The mechanism of action of methyl({[(2S)-piperidin-2-yl]methyl})amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between methyl({[(2S)-piperidin-2-yl]methyl})amine dihydrochloride and related compounds:

Compound Name Structure Highlights Molecular Formula Applications Safety Profile
This compound Piperidine ring with methylamine substituent C₇H₁₇N₂Cl₂ Pharmaceutical intermediate (inferred) Limited toxicological data
(2S)-2,5-Diaminopentanamide dihydrochloride Linear pentanamide backbone C₅H₁₃N₃O·(HCl)₂ Unclear (likely research chemical) Not classified; unstudied hazards
[2-(4-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]amine Dihydrochloride Pyrimidine-cyclopentane fused ring system C₁₀H₁₆Cl₂N₃ Drug impurity reference Hazard codes H303+H313+H333
Ethyl(fluorophenyl)(piperidin-2-yl)acetate Piperidine with fluorophenyl and ester groups C₁₅H₂₀FNO₂ Synthetic intermediate (inferred) No safety data in evidence

Key Differences and Implications

Core Structure: The target compound’s piperidine ring provides a rigid scaffold compared to the linear (2S)-2,5-diaminopentanamide, which may influence binding specificity to biological targets like NMDA receptors .

Functional Groups :

  • The methylamine group in the target compound may enhance basicity and hydrogen-bonding capacity compared to ester-containing analogs (e.g., ethyl(fluorophenyl)(piperidin-2-yl)acetate) .
  • Fluorophenyl substituents in compounds increase lipophilicity, likely improving blood-brain barrier penetration but raising metabolic stability concerns .

Safety Profiles: While the target compound lacks hazard classifications, the pyrimidine derivative in carries specific toxicity warnings (e.g., harmful if swallowed), highlighting the impact of aromatic heterocycles on toxicity . The unstudied hazards of (2S)-2,5-diaminopentanamide dihydrochloride underscore the need for thorough toxicological profiling of amine-containing compounds .

Biological Activity

Methyl({[(2S)-piperidin-2-yl]methyl})amine dihydrochloride, also known as (S)-N-methyl-1-(piperidin-2-yl)methanamine dihydrochloride, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • IUPAC Name : (S)-N-methyl-1-(piperidin-2-yl)methanamine dihydrochloride
  • CAS Number : 2059913-71-0
  • Molecular Formula : C7H16N2.2ClH
  • Molecular Weight : 195.18 g/mol
  • Purity : ≥95%

This compound functions primarily as a cationic amphiphilic drug , which has been linked to various biological activities, including:

  • Inhibition of Phospholipase A2 : Research indicates that cationic amphiphilic compounds can inhibit lysosomal phospholipase A2 (PLA2G15), which is associated with drug-induced phospholipidosis. This inhibition can predict potential toxicity during drug development, making it a critical area of study for compounds like this compound .
  • Glutamatergic Modulation : The compound's structural similarity to other piperidine derivatives suggests potential interactions with glutamate receptors, impacting dopaminergic signaling pathways. For instance, related compounds have demonstrated the ability to enhance dopamine release in the nucleus accumbens through modulation of glutamatergic neurotransmission .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Study/Reference Biological Activity IC50 Value Mechanism
PMC8243516Inhibition of PLA2G15<1 mMCationic amphiphilic action
PubMed 16289893Enhancement of dopamine release10 mg/kg (i.p.)Glutamate receptor modulation

Case Studies

  • In Vitro Assays for Drug Toxicity Prediction :
    • A study evaluated several compounds for their ability to inhibit PLA2G15 and found that this compound exhibited significant inhibition, suggesting its potential role in predicting phospholipidosis .
  • Dopaminergic System Interaction :
    • Another investigation explored how similar piperidine derivatives affected dopamine release in the nucleus accumbens. The results indicated that these compounds could facilitate dopamine release through glutamatergic mechanisms, implicating their potential use in treating dopamine-related disorders .

Q & A

Q. What synthetic strategies are recommended for methyl({[(2S)-piperidin-2-yl]methyl})amine dihydrochloride, and how do reaction conditions impact yield and stereochemical integrity?

Methodological Answer: The synthesis typically involves:

  • Chiral Precursor Selection : Use of (2S)-piperidin-2-ylmethylamine as a starting material to preserve stereochemistry.
  • Methylation : Reaction with methylating agents (e.g., methyl iodide) in anhydrous DCM or THF under nitrogen to avoid racemization .
  • Salt Formation : Treatment with HCl in methanol/water to yield the dihydrochloride salt, enhancing solubility and crystallinity .
  • Optimization : Elevated temperatures (85–100°C) in dioxane with DMAP as a catalyst can improve reaction efficiency .
    Critical Parameters : Solvent polarity, temperature, and stoichiometric ratios of HCl influence yield (typically 60–85%) and enantiomeric excess (>95% with chiral HPLC validation) .

Q. How should researchers validate the purity and structural identity of this compound?

Methodological Answer:

  • Analytical Techniques :
    • HPLC/MS : Reverse-phase C18 columns with UV detection (λ = 254 nm) and ESI-MS for molecular ion confirmation (expected [M+H]⁺ ≈ 173.1) .
    • NMR : ¹H NMR (D₂O) should show characteristic peaks: δ 3.2–3.5 (piperidine CH₂), δ 2.8–3.0 (N-methyl group), and δ 1.4–1.8 (piperidine ring protons) .
  • Reference Standards : Cross-validation with certified reference materials (e.g., EP/USP standards for piperidine derivatives) ensures accuracy .

Q. What are the best practices for storage and handling to maintain stability?

Methodological Answer:

  • Storage : Store at 2–8°C in airtight, light-resistant containers under nitrogen to prevent hygroscopic degradation .
  • Handling : Use glove boxes for moisture-sensitive steps; reconstitute in degassed solvents (e.g., Milli-Q water) for biological assays .

Advanced Research Questions

Q. How can discrepancies in reported biological activities of structurally similar piperidine derivatives be resolved?

Methodological Answer:

  • Comparative Binding Assays : Use SPR or radioligand binding studies to assess affinity for targets (e.g., GPCRs) under standardized buffer conditions (pH 7.4, 25°C) .
  • Metabolic Stability Testing : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS to compare metabolic half-lives .
  • Computational Modeling : MD simulations (AMBER/CHARMM) to predict binding poses and explain activity variations due to minor structural differences (e.g., substitution patterns) .

Q. What advanced strategies enhance enantiomeric purity during scale-up synthesis?

Methodological Answer:

  • Chiral Resolution : Use of (R)- or (S)-mandelic acid for diastereomeric salt formation, followed by recrystallization .
  • Catalytic Asymmetric Synthesis : Employ chiral catalysts (e.g., BINAP-Ru complexes) for enantioselective methylation .
  • Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress to detect early racemization .

Q. How can mechanistic studies elucidate interactions between this compound and ion channels/receptors?

Methodological Answer:

  • Electrophysiology : Patch-clamp assays on HEK293 cells expressing recombinant receptors (e.g., nAChRs) to measure current inhibition .
  • X-ray Crystallography : Co-crystallization with target proteins (e.g., serotonin transporters) to resolve binding motifs .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-receptor binding .

Data Contradiction Analysis

Example Scenario : Conflicting reports on solubility in aqueous vs. organic solvents.
Resolution Strategy :

  • Solubility Profiling : Use shake-flask method (USP <1236>) across pH 1–10 to map pH-dependent solubility .
  • Counterion Effects : Compare dihydrochloride vs. free base forms; HCl salt increases aqueous solubility but reduces lipid membrane permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl({[(2S)-piperidin-2-yl]methyl})amine dihydrochloride
Reactant of Route 2
methyl({[(2S)-piperidin-2-yl]methyl})amine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.